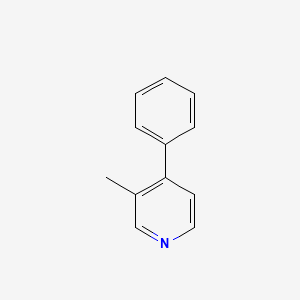

3-Methyl-4-phenylpyridine

説明

Contextualization within Substituted Pyridine (B92270) Chemistry

Pyridine (C5H5N) is an aromatic heterocyclic compound that serves as a fundamental scaffold in a vast number of biologically active molecules and functional materials. rsc.org The substitution of hydrogen atoms on the pyridine ring with various functional groups gives rise to a large class of compounds known as substituted pyridines. wisdomlib.org These substitutions can significantly alter the physical and chemical properties of the parent pyridine molecule, including its basicity, reactivity, and biological activity. wisdomlib.orgnih.gov

3-Methyl-4-phenylpyridine is a prime example of a disubstituted pyridine. The presence of the methyl group at the 3-position and the phenyl group at the 4-position on the pyridine ring introduces specific steric and electronic effects that influence its chemical behavior. asianpubs.org The chemistry of pyridine and its derivatives is crucial for synthesizing intermediates that lead to biologically active compounds and novel materials. researchgate.net Generally, pyridine derivatives are stable and relatively unreactive but can be attacked by electrophiles at the ring nitrogen and certain carbon atoms. researchgate.net

Significance in Heterocyclic Compound Research and Development

Heterocyclic compounds, which contain atoms of at least two different elements in a cyclic structure, are of paramount importance in medicinal chemistry and drug discovery. mdpi.comrroij.com They form the core structure of a majority of pharmaceuticals due to their ability to interact with biological targets with high specificity. nih.govnih.gov The structural diversity and versatility of heterocyclic compounds make them attractive scaffolds for the design of new therapeutic agents. mdpi.comrroij.com

Within this context, 3-Methyl-4-phenylpyridine and its derivatives serve as important intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. lookchem.comontosight.ai For instance, derivatives of 3-methyl-4-phenylpyridine have been investigated for their potential biological activities. guidechem.commdpi.com The specific arrangement of the methyl and phenyl groups on the pyridine ring provides a unique three-dimensional structure that can be exploited for targeted molecular design. The study of such substituted pyridines contributes to the broader understanding of structure-activity relationships in the development of new chemical entities.

Interactive Data Table: Properties of 3-Methyl-4-phenylpyridine

| Property | Value | Source |

| CAS Number | 2052-92-8 | molbase.comechemi.comchemicalbook.com |

| Molecular Formula | C12H11N | molbase.comechemi.com |

| Molecular Weight | 169.222 g/mol | molbase.comechemi.com |

| Boiling Point | 267.6 °C at 760 mmHg | echemi.com |

| Flash Point | 109 °C | echemi.com |

| Density | 1.03 g/cm³ | echemi.com |

| Refractive Index | 1.568 | echemi.com |

| Vapor Pressure | 0.0133 mmHg at 25°C | echemi.com |

Structure

3D Structure

特性

IUPAC Name |

3-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUHSRAKAFYVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344586 | |

| Record name | 3-Methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2052-92-8 | |

| Record name | 3-Methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 4 Phenylpyridine and Its Derivatives

Strategic Approaches to Pyridine (B92270) and Phenylpyridine Scaffold Construction

The construction of the 3-methyl-4-phenylpyridine framework can be achieved through several distinct synthetic strategies. These include the formation of the pyridine ring itself through cyclization reactions, the creation of the aryl-pyridine bond via cross-coupling reactions, the direct addition of phenyl groups to a pre-existing pyridine ring, and the convergent synthesis through multi-component reactions.

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to form the corresponding pyridine ring. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which can be aromatized to the desired pyridine derivative. wikipedia.orgorganic-chemistry.org

The general mechanism of the Hantzsch synthesis involves the formation of two key intermediates: a Knoevenagel condensation product and an enamine from the β-ketoester and ammonia. organic-chemistry.org These intermediates then condense to form the dihydropyridine (B1217469) ring. organic-chemistry.org Subsequent oxidation, which can be achieved with reagents like ferric chloride, manganese dioxide, or potassium permanganate (B83412), leads to the formation of the aromatic pyridine ring. wikipedia.org Microwave irradiation has been successfully employed to promote Hantzsch reactions, sometimes leading to improved yields and reduced reaction times compared to classical heating methods. nih.gov

| Reactant 1 | Reactant 2 | Nitrogen Source | Product | Reference |

| Aldehyde | β-ketoester (2 equiv.) | Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | wikipedia.orgchemtube3d.com |

| Benzaldehyde | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonium hydroxide | Dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates | nih.gov |

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are widely used in the synthesis of biaryl compounds, including phenylpyridines.

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org Copper(I) salts can be used as additives to accelerate the reaction rate. harvard.edu

The Suzuki reaction , first published by Akira Suzuki in 1979, is another palladium-catalyzed cross-coupling reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. wikipedia.org This reaction is widely used for the synthesis of substituted biphenyls and styrenes. wikipedia.org The mechanism of the Suzuki reaction also proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org A base is required in the transmetalation step. wikipedia.org The Suzuki-Miyaura coupling has been successfully applied to the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids. nih.gov

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Reference |

| Stille | Organotin Compound | Organic Halide/Pseudohalide | Palladium Complex | C-C Coupled Product | wikipedia.org |

| Suzuki | Organoboron Species | Organic Halide/Triflate | Palladium Complex, Base | C-C Coupled Product | wikipedia.org |

| Suzuki | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine | nih.gov |

Copper-catalyzed or mediated reactions provide an alternative to palladium-based methods for the formation of aryl-heteroaryl bonds. While palladium catalysts are highly effective, copper catalysis can sometimes offer advantages in terms of cost and reactivity. Copper-catalyzed amidation reactions have been developed for the synthesis of substituted imidazo[4,5-c]pyridines. nih.gov There are also reports of copper-catalyzed syntheses of various substituted pyridines and other heterocyclic compounds. researchgate.netacs.org For instance, the synthesis of 3-amino-4-methylpyridine (B17607) has been achieved through a copper-catalyzed reaction of 4-picoline-3-boronic acid with ammonia. patsnap.com

The direct addition of organometallic reagents, such as phenyllithium (B1222949), to a pyridine ring is a straightforward approach to introduce a phenyl group. wikipedia.org The reaction of phenyllithium with pyridine typically leads to the formation of 2-phenylpyridine (B120327) through an addition-elimination pathway. wikipedia.org However, the reaction of phenyllithium with substituted pyridines, such as 3-alkylpyridines, can lead to a mixture of isomers. researchgate.netcdnsciencepub.com

In the case of the reaction of phenyllithium with 3-picoline (3-methylpyridine), the major product is 3-methyl-2-phenylpyridine, with a smaller amount of 5-methyl-2-phenylpyridine (B1294863) also being formed. cdnsciencepub.com The ratio of these isomers can be influenced by steric effects of the alkyl group at the 3-position. researchgate.net It has been observed that no 4-phenylpyridine (B135609) is formed in the reaction of phenyllithium with pyridine itself. cdnsciencepub.com This suggests that direct phenylation at the 4-position of an unsubstituted pyridine ring using phenyllithium is not a viable synthetic route.

| Pyridine Substrate | Organometallic Reagent | Major Product(s) | Reference |

| Pyridine | Phenyllithium | 2-Phenylpyridine | wikipedia.org |

| 3-Picoline | Phenyllithium | 3-Methyl-2-phenylpyridine, 5-Methyl-2-phenylpyridine | researchgate.netcdnsciencepub.com |

| 3-Alkylpyridine | Phenyllithium | 3-Alkyl-2-phenylpyridine (for methyl, ethyl, isopropyl) | cdnsciencepub.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are characterized by their high atom economy and step efficiency. nih.gov

Several MCRs can be employed for the synthesis of substituted pyridines. The Hantzsch synthesis, as previously discussed, is a classic example of a multi-component reaction. wikipedia.org Other MCRs for pyridine synthesis often involve the condensation of components such as aldehydes, ketones, active methylene (B1212753) compounds, and a nitrogen source. For example, polyfunctionalized pyridines can be synthesized from the reaction of 3-cyanoacetylindoles, ammonium acetate, and a 1,3-diarylpropenone. researchgate.net The development of novel MCRs continues to be an active area of research, providing new and efficient routes to complex pyridine derivatives. nih.govresearchgate.net

Catalytic Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Regioselective Synthesis of 3-Methyl-4-phenylpyridine and its Positional Isomers

The precise control of substituent placement on the pyridine ring is a fundamental challenge in synthetic organic chemistry. The development of regioselective methods is crucial for creating specific isomers like 3-Methyl-4-phenylpyridine, as the biological and material properties of pyridine derivatives are highly dependent on their substitution patterns. Methodologies such as directed ortho-metalation and strategic control during ring formation are pivotal in achieving this selectivity.

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including pyridine. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. organic-chemistry.orgbaranlab.org This coordination positions the strong base to deprotonate the adjacent ortho-position with high selectivity, generating a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a desired substituent.

The general mechanism involves the DMG, which contains a heteroatom (like oxygen or nitrogen) that acts as a Lewis base, interacting with the Lewis acidic lithium of the organolithium compound. wikipedia.org This interaction increases the kinetic acidity of the protons at the ortho-position, facilitating their removal. organic-chemistry.org For the synthesis of substituted pyridines like 3-Methyl-4-phenylpyridine, a strategically placed DMG on a pre-existing pyridine or phenyl ring can guide the introduction of the methyl or phenyl groups to the desired position. Ordinary electrophilic substitution reactions often yield a mixture of ortho and para products, whereas DoM provides a high degree of regioselectivity for the ortho position. wikipedia.org

The effectiveness of a DMG is influenced by its ability to coordinate with the lithium reagent. baranlab.org These groups can be categorized by their directing strength.

| Directing Strength | Examples of Directing Metalation Groups (DMGs) |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM, -CH=NR |

| Moderate | -OR, -NR₂, -F, -CF₃ |

| Weak | -Cl, -SR, -C≡CR |

Control of Substituent Orientation in Pyridine Ring Formation

Achieving regioselectivity can also be accomplished during the construction of the pyridine ring itself. Transition-metal-catalyzed cycloaddition reactions are a common route for synthesizing substituted pyridines, but controlling the orientation of substituents, especially when they are sterically similar, can be challenging. liverpool.ac.uk

One strategy to overcome poor regioselectivity in reactions like the nickel-catalyzed [4+2] cycloaddition of azetidinones with internal alkynes is to use 1,3-enynes as alkyne surrogates. liverpool.ac.uk This approach allows for the synthesis of specific regioisomers of substituted pyridines that would otherwise be difficult to separate. The choice of substitution pattern on the 1,3-enyne substrate can direct the regiochemical outcome of the cycloaddition, providing complementary access to different positional isomers. liverpool.ac.uk

Research has demonstrated that this substrate-controlled approach can successfully dictate the final substitution pattern on the pyridine core. For instance, in a nickel-catalyzed reaction, the judicious selection of 1,3-enynes can lead to a predictable and high-yielding synthesis of a desired regioisomer. liverpool.ac.uk

| Enyne Substrate | Major Regioisomer Formed | Regioselectivity (Ratio) | Isolated Yield of Major Isomer |

|---|---|---|---|

| 4i (R¹=Et, R²=Me) | 5i | 78:22 | 65% |

| 4j (R¹=Me, R²=Et) | 5j | 78:22 | 64% |

Green Chemistry Principles in 3-Methyl-4-phenylpyridine Synthesis

Green chemistry is an approach that focuses on designing chemical products and processes to minimize or eliminate the use and generation of hazardous substances. mdpi.commdpi.com This framework is guided by twelve principles that aim to enhance efficiency, reduce environmental impact, and promote sustainability at the molecular level. mdpi.comedu.krd Key principles applicable to the synthesis of 3-Methyl-4-phenylpyridine include preventing waste, maximizing atom economy, using catalysis over stoichiometric reagents, and employing safer solvents and reaction conditions. mdpi.comnih.gov

Solvent-Free and Aqueous Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. mdpi.com Performing reactions under solvent-free (neat) or aqueous conditions represents a significant step toward more sustainable chemical synthesis. mdpi.comrasayanjournal.co.in

Solvent-free reactions, sometimes facilitated by microwave irradiation or mechanochemical grinding, can lead to higher yields, shorter reaction times, and simplified product purification. rasayanjournal.co.inmdpi.com For example, syntheses of various pyridine derivatives have been successfully carried out under solvent-free conditions, demonstrating the viability of this approach. rsc.orgresearchgate.net Aqueous reaction conditions offer the benefit of using water, an environmentally benign and inexpensive solvent. The development of water-soluble catalysts and reagents has expanded the scope of reactions that can be performed in aqueous media.

| Parameter | Conventional Synthesis (in Organic Solvent) | Green Synthesis (Solvent-Free/Aqueous) |

|---|---|---|

| Solvent Waste | High (e.g., Toluene, THF, Dichloromethane) | None or Minimal (Water) |

| Energy Consumption | Often requires heating/reflux for extended periods | Can be lower, especially with microwave assistance |

| Work-up/Purification | Often complex (e.g., liquid-liquid extraction, chromatography) | Simpler (e.g., filtration, crystallization from water) rasayanjournal.co.in |

| Environmental/Health Hazard | Associated with toxic and volatile organic solvents | Significantly reduced mdpi.com |

Catalyst Systems for Enhanced Sustainability

One of the core principles of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. nih.gov Catalysts enhance reaction efficiency by lowering the required energy input, increasing selectivity, and can often be used in small quantities and recycled, which minimizes waste. edu.krdrasayanjournal.co.in The development of sustainable catalyst systems is therefore crucial for the green synthesis of heterocyclic compounds like 3-Methyl-4-phenylpyridine.

Sustainable catalyst systems include:

Recyclable Metal Catalysts: Heterogeneous catalysts or homogeneous catalysts immobilized on a solid support can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Organocatalysts: Metal-free catalysts derived from common organic molecules can be less toxic and more environmentally benign than their heavy metal counterparts.

Biocatalysts: Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) with high selectivity, offering a highly sustainable catalytic option.

The application of such catalysts in the synthesis of N-heterocycles improves atom economy and prevents the generation of hazardous byproducts, aligning with the goals of green chemistry. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-Methyl-4-phenylpyridine, offering detailed insights into the proton and carbon environments, as well as their interconnections.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in 3-Methyl-4-phenylpyridine. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as the protons of the methyl group.

Research findings have reported the following ¹H NMR spectral data ntu.edu.sg:

A singlet at approximately 2.28 ppm is assigned to the three protons of the methyl group (CH₃) at the C3 position of the pyridine ring.

The proton at the C5 position of the pyridine ring (H5) appears as a doublet at around 7.14 ppm with a coupling constant (J) of 5.0 Hz.

The protons of the phenyl ring show complex multiplets. The ortho-protons often appear as a doublet around 7.31 ppm, while the meta- and para-protons resonate in a multiplet between 7.38 and 7.47 ppm.

The proton at the C2 position of the pyridine ring (H2) is typically the most deshielded, appearing as a singlet or a narrow multiplet at approximately 8.50 ppm.

The proton at the C6 position of the pyridine ring (H6) is observed as a doublet at about 8.46 ppm, showing coupling to the H5 proton.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| -CH₃ | 2.28 | Singlet (s) | - |

| H5 (Pyridine) | 7.14 | Doublet (d) | 5.0 |

| Phenyl Protons (ortho) | ~7.31 | Doublet (d) | ~6.8 |

| Phenyl Protons (meta, para) | 7.38-7.47 | Multiplet (m) | - |

| H6 (Pyridine) | 8.46 | Doublet (d) | 5.0 |

| H2 (Pyridine) | 8.50 | Singlet (s) | - |

Carbon Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for 3-Methyl-4-phenylpyridine shows distinct signals for each unique carbon atom.

Published data provides the following assignments for the carbon signals ntu.edu.sg:

The methyl carbon (-CH₃) resonates at the highest field, around 17.2 ppm.

The pyridine and phenyl carbons appear in the aromatic region (124-152 ppm).

The C5 carbon of the pyridine ring is found at approximately 124.0 ppm.

The carbons of the phenyl ring produce signals at approximately 127.9, 128.4, and 128.5 ppm.

The quaternary carbon of the phenyl ring attached to the pyridine (C1') is located around 139.1 ppm.

The substituted carbons of the pyridine ring (C3 and C4) are observed at 130.6 ppm and 147.4 ppm, respectively.

The most deshielded carbons are C2 and C6 of the pyridine ring, appearing at 151.3 ppm and 149.1 ppm.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| -CH₃ | 17.2 |

| C5 (Pyridine) | 124.0 |

| Phenyl Carbons | 127.9, 128.4, 128.5 |

| C3 (Pyridine) | 130.6 |

| C1' (Phenyl, Quaternary) | 139.1 |

| C4 (Pyridine) | 147.4 |

| C6 (Pyridine) | 149.1 |

| C2 (Pyridine) | 151.3 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Methyl-4-phenylpyridine, a key correlation would be observed between the H5 and H6 protons of the pyridine ring, confirming their adjacent positions. Correlations among the phenyl protons would also be visible, helping to delineate the spin system of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would show cross-peaks connecting the H2 proton to the C2 carbon, H5 to C5, H6 to C6, the methyl protons to the methyl carbon, and each phenyl proton to its respective carbon atom. This is crucial for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include:

The methyl protons (-CH₃) showing a cross-peak to the C3 and C4 carbons of the pyridine ring.

The H2 proton showing correlations to C3 and C4.

The ortho-protons of the phenyl ring showing a correlation to the C4 carbon of the pyridine ring, which firmly establishes the connection point between the two rings.

Dynamic NMR Spectroscopy for Conformational Studies

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes. For 3-Methyl-4-phenylpyridine, the primary dynamic process of interest is the rotation around the single bond connecting the pyridine and phenyl rings.

Due to potential steric hindrance between the methyl group at C3 and the ortho-protons of the phenyl ring, this rotation may be restricted. Theoretical calculations have been performed to determine the torsional energy barrier for this rotation. At room temperature, this rotation is typically fast, resulting in a time-averaged spectrum. However, at lower temperatures, the rotation could slow down sufficiently to allow for the observation of distinct signals for the non-equivalent ortho- and meta-protons of the phenyl ring. By analyzing the changes in the NMR spectrum at various temperatures (a variable-temperature or VT-NMR study), it would be possible to determine the energy barrier (activation free energy, ΔG‡) for this rotation.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The spectrum of 3-Methyl-4-phenylpyridine is characterized by absorptions corresponding to its aromatic and alkyl components. While a specific experimental spectrum is not detailed in readily available literature, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic (Pyridine & Phenyl) | 3100 - 3000 |

| C-H Stretching | Methyl (-CH₃) | 2975 - 2860 |

| C=C and C=N Stretching | Aromatic Rings | 1610 - 1450 |

| C-H Bending | Methyl (-CH₃) | ~1460 and ~1380 |

| C-H Out-of-Plane Bending | Aromatic Rings | 900 - 675 |

The spectrum would prominently feature aromatic C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The region between 1610 and 1450 cm⁻¹ would contain a series of sharp bands due to the C=C and C=N stretching vibrations within the two aromatic rings. The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can also provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry Techniques

Electron Impact Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 3-Methyl-4-phenylpyridine (C₁₂H₁₁N, molecular weight: 169.22 g/mol ), the EI-MS spectrum would provide a wealth of structural data.

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 169. Due to the presence of a nitrogen atom, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org The aromatic nature of the phenyl and pyridine rings leads to a relatively stable molecular ion, which is expected to be prominent in the spectrum.

The subsequent fragmentation of the molecular ion provides insight into the molecule's structure. Key fragmentation pathways for aromatic and amine-containing compounds include: libretexts.orgmiamioh.edu

Loss of a Hydrogen Radical ([M-1]⁺) : A common fragmentation for aromatic compounds, leading to a peak at m/z 168.

Loss of a Methyl Radical ([M-15]⁺) : Cleavage of the methyl group would produce a stable ion at m/z 154.

Ring Fragmentation : The pyridine and phenyl rings can undergo complex fragmentation, leading to smaller characteristic ions.

While a spectrum for 3-Methyl-4-phenylpyridine is not directly available, data from its isomer, 3-Methyl-2-phenylpyridine, shows a base peak at m/z 168 ([M-1]⁺) and a significant molecular ion peak at m/z 169. This suggests that the loss of a hydrogen radical is a very favorable fragmentation pathway. Similar patterns would be expected for the 3-methyl-4-phenyl isomer.

Table 2: Expected EI-MS Fragmentation for 3-Methyl-4-phenylpyridine

| m/z | Ion Fragment | Description |

|---|---|---|

| 169 | [C₁₂H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₁₂H₁₀N]⁺ | Loss of a hydrogen radical (H•) |

| 154 | [C₁₁H₈N]⁺ | Loss of a methyl radical (•CH₃) |

| 128 | [C₉H₆N]⁺ | Fragmentation of the pyridine ring |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might identify a compound with a mass of 169, HRMS can distinguish 3-Methyl-4-phenylpyridine from other molecules that have the same nominal mass but different elemental compositions.

The theoretical exact mass of the neutral 3-Methyl-4-phenylpyridine molecule (C₁₂H₁₁N) is calculated as follows:

(12 x 12.000000) + (11 x 1.007825) + (1 x 14.003074) = 169.089149 u

In a typical HRMS experiment, the compound is often protonated, forming the [M+H]⁺ ion. The theoretical exact mass for this ion would be:

[C₁₂H₁₂N]⁺ = 170.096974 u

By measuring the m/z value to a high degree of precision and comparing it to the calculated theoretical value, HRMS can confirm the elemental formula C₁₂H₁₁N, providing strong evidence for the identity of 3-Methyl-4-phenylpyridine. miamioh.edu This technique is crucial for distinguishing between isomers and confirming the structure of newly synthesized compounds.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uzh.ch Molecules with π-systems, such as 3-Methyl-4-phenylpyridine, absorb UV light to promote electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org

The structure of 3-Methyl-4-phenylpyridine contains two aromatic rings, phenyl and pyridine, which form a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in light absorption in the accessible UV range (200-400 nm). The groups of atoms responsible for this absorption are known as chromophores. tanta.edu.eg

The primary electronic transitions expected for this molecule are:

π → π* Transitions : These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. libretexts.org Due to the extended conjugation between the phenyl and pyridine rings, these transitions are expected to be the most prominent feature in the UV spectrum.

n → π* Transitions : These are lower-intensity absorptions that involve promoting a non-bonding electron (from the lone pair on the nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions typically occur at longer wavelengths (lower energy) than π → π* transitions.

The exact position (λₘₐₓ) and molar absorptivity (ε) of the absorption bands are characteristic of the molecule's electronic structure. For phenylpyridine systems, strong absorptions are typically observed in the 250-300 nm range, corresponding to the π → π* transitions of the conjugated system. nih.gov

Table 3: Electronic Transitions in 3-Methyl-4-phenylpyridine

| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity |

|---|---|---|---|

| π → π* | HOMO (π) → LUMO (π*) | High | High (Strong) |

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as only molecules that lack a center of inversion and a plane of symmetry can exhibit a CD signal.

The parent compound, 3-Methyl-4-phenylpyridine, is achiral. It possesses a plane of symmetry and therefore does not have enantiomers. Consequently, 3-Methyl-4-phenylpyridine itself is CD-inactive and will not produce a CD spectrum.

However, the outline specifies the use of CD spectroscopy for chiral derivatives. If 3-Methyl-4-phenylpyridine were chemically modified to introduce a stereocenter, the resulting enantiomeric derivatives would be CD-active. For example, if a chiral substituent were attached to either the phenyl or pyridine ring, or if one of the hydrogen atoms on the methyl group were replaced with a different group to create a chiral carbon, the resulting enantiomers would produce CD spectra. These spectra would be equal in magnitude but opposite in sign (mirror images of each other), allowing for their differentiation and the study of their absolute configuration.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

It is important to note that a specific single-crystal X-ray diffraction study for 3-Methyl-4-phenylpyridine has not been identified in public databases. The following discussion is therefore based on the established principles of X-ray crystallography and the known crystal structures of analogous phenylpyridine derivatives.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles, which together define the molecular conformation and packing within the crystal lattice.

For a molecule like 3-Methyl-4-phenylpyridine, a key structural feature of interest is the dihedral angle between the pyridine and phenyl rings. This angle is influenced by the steric hindrance between the ortho-hydrogens of the two rings and the methyl group at the 3-position of the pyridine ring. In the solid state, crystal packing forces also play a significant role in determining the final molecular conformation.

Based on studies of similar substituted phenylpyridines, it is anticipated that the 3-Methyl-4-phenylpyridine molecule would exhibit a non-planar conformation, with the phenyl ring being twisted relative to the pyridine ring. This twist is a compromise to alleviate steric strain. The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···π and π-π stacking interactions, which are common in aromatic compounds.

Below is a representative table of crystallographic parameters that might be expected for 3-Methyl-4-phenylpyridine, based on data from analogous compounds.

| Crystallographic Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 8 |

| c (Å) | 15 - 20 |

| β (°) | 95 - 105 |

| Z (molecules per unit cell) | 4 |

| Dihedral Angle (Py-Ph) | 30 - 50° |

This table is a hypothetical representation based on typical values for similar molecular structures and is intended for illustrative purposes only.

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Interfacial Studies

Specific Surface-Enhanced Raman Scattering (SERS) studies on 3-Methyl-4-phenylpyridine are not available in the current literature. The following discussion outlines the principles of SERS and predicts the expected interfacial behavior of 3-Methyl-4-phenylpyridine based on extensive research on pyridine and its derivatives.

SERS is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces, typically gold or silver. The Raman signal of the analyte can be enhanced by several orders of magnitude, enabling the study of molecular orientation and interaction at the metal-molecule interface. The enhancement is primarily due to two mechanisms: an electromagnetic enhancement from the localized surface plasmon resonance of the metal nanostructures, and a chemical enhancement involving charge-transfer between the molecule and the metal surface.

For 3-Methyl-4-phenylpyridine, adsorption onto a SERS-active substrate is expected to occur primarily through the lone pair of electrons on the pyridine nitrogen atom, leading to a perpendicular or tilted orientation of the pyridine ring with respect to the metal surface. Alternatively, the molecule could adsorb through the π-system of the phenyl or pyridine rings, resulting in a more parallel orientation. The specific orientation would likely depend on factors such as the nature of the metal substrate, the surface potential, and the presence of other ions in the solution.

The SERS spectrum of 3-Methyl-4-phenylpyridine would be expected to show significant enhancement of the pyridine ring breathing modes and other in-plane vibrations, which is characteristic of pyridine derivatives adsorbed via the nitrogen atom. Vibrations of the phenyl ring and the methyl group would also be observable, and their relative intensities could provide further clues about the molecular orientation. Shifts in the vibrational frequencies upon adsorption can indicate the strength of the molecule-surface interaction.

The table below presents a set of predicted Raman shifts and their corresponding vibrational mode assignments for 3-Methyl-4-phenylpyridine, based on the known spectra of related compounds.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1005 | Phenyl ring breathing |

| ~1035 | Pyridine ring breathing |

| ~1220 | C-H in-plane bending |

| ~1600 | C=C stretching (ring modes) |

| ~2950 | C-H stretching (methyl group) |

| ~3050 | C-H stretching (aromatic rings) |

This table provides a predictive representation of the expected Raman shifts for 3-Methyl-4-phenylpyridine based on data from analogous molecules and is for illustrative purposes.

Theoretical and Computational Investigations of 3 Methyl 4 Phenylpyridine

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. By simulating spectra, specific vibrational modes or NMR signals can be assigned to particular atoms or functional groups within the molecule.

Theoretical infrared (IR) and Raman spectra can be simulated from the results of a quantum chemical calculation. arxiv.orgcardiff.ac.uk After a geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. chemrxiv.org

IR intensities are calculated from the derivatives of the molecular dipole moment with respect to the normal modes, while Raman activities are determined from the derivatives of the polarizability. arxiv.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide accurate predictions of vibrational frequencies and intensities for related aromatic and heterocyclic systems like 3-methylindole. researchgate.net The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov

Table 3: Predicted Vibrational Frequencies for 3-Methyl-4-phenylpyridine (Illustrative)

| Mode Description | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Phenyl C-H Stretch | 3080 - 3050 | Medium | High |

| Pyridine (B92270) C-H Stretch | 3040 - 3010 | Medium | High |

| Methyl C-H Stretch | 2980 - 2950 | Medium | Medium |

| Phenyl Ring C=C Stretch | 1605 | High | High |

| Pyridine Ring C=C/C=N Stretch | 1590 | High | High |

| Inter-ring C-C Stretch | 1310 | Low | Medium |

| C-H In-plane Bend | 1250 - 1100 | High | Low |

Note: This table contains illustrative data based on typical vibrational frequencies for phenyl, pyridine, and methyl groups. Actual calculated values would be obtained from a specific DFT frequency calculation.

Predicting NMR chemical shifts is another powerful application of computational chemistry. nih.gov The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, which is typically used in conjunction with DFT. nih.gov The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to the calculated shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts depends on the chosen DFT functional, basis set, and whether solvent effects are included. nih.govnih.gov For 3-Methyl-4-phenylpyridine, a GIAO-DFT calculation would predict the ¹H and ¹³C chemical shifts. These theoretical values can be directly compared to experimental NMR data to confirm the molecular structure and assign specific resonances. For example, calculations could help distinguish between the protons on the phenyl ring versus those on the pyridine ring.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for 3-Methyl-4-phenylpyridine (Illustrative)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Pyridine C2 | ~150 | Pyridine H2 | ~8.5 |

| Pyridine C6 | ~148 | Pyridine H6 | ~8.5 |

| Phenyl C1' (ipso) | ~138 | Pyridine H5 | ~7.2 |

| Pyridine C4 | ~145 | Phenyl H2'/H6' | ~7.5 |

| Pyridine C3 | ~135 | Phenyl H3'/H5' | ~7.4 |

| Phenyl C4' | ~129 | Phenyl H4' | ~7.3 |

| Phenyl C2'/C6' | ~128 | Methyl H | ~2.3 |

| Phenyl C3'/C5' | ~127 |

Note: This table presents illustrative chemical shifts based on typical values for phenylpyridine derivatives. The numbering is standard for pyridine and phenyl rings. Accurate predictions require specific GIAO-DFT calculations.

UV-Vis Absorption and Emission Spectra Prediction (e.g., TD-DFT)

Theoretical prediction of UV-Vis absorption and emission spectra is a fundamental tool for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for this purpose, offering a balance between computational cost and accuracy. This method can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Conformational Analysis and Torsional Energy Profiles

The three-dimensional structure and conformational flexibility of 3-Methyl-4-phenylpyridine are key determinants of its physical and chemical properties. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers between different conformations.

The conformation of 3-Methyl-4-phenylpyridine is primarily defined by the dihedral angle between the pyridine and phenyl rings. The rotation around the bond connecting these two rings is associated with a torsional energy profile that reveals the energy barriers to rotation. The equilibrium geometry of the molecule is a result of a balance between two opposing effects: the conjugation between the phenyl and pyridine rings, which favors a planar structure, and the steric repulsion between the ortho hydrogen atoms on the phenyl ring and the substituents on the pyridine ring, which favors a non-planar structure.

Computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional have been conducted to investigate these rotational barriers. For 3-Methyl-4-phenylpyridine, the maximum relative energy is reached at a dihedral angle of 15°. nih.gov The substitution of a methyl group at the meta position on the 4-phenylpyridine (B135609) core does not significantly alter the barrier heights at 0° and 90° compared to the parent 4-phenylpyridine molecule. However, when compared to its isomer, 2-Methyl-4-phenylpyridine, 3-Methyl-4-phenylpyridine is found to be less stable by 18.93 kJ/mol at the HF level and 16.90 kJ/mol at the B3LYP level. nih.gov

Table 1: Calculated Rotational Barriers for 3-Methyl-4-phenylpyridine

| Method | Dihedral Angle for Maximum Energy |

|---|---|

| HF/6-31++G(d,p) | 15° |

This table is based on the findings that the maximum relative energy is reached at 15°. Specific energy barrier values at 0° and 90° were not provided in the search results for direct comparison.

The stability of the different conformers of 3-Methyl-4-phenylpyridine is governed by a delicate interplay of intramolecular interactions. These include steric hindrance and electronic effects. The methyl group at the 3-position of the pyridine ring introduces steric interactions that influence the preferred dihedral angle between the two rings.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the solution phase. By simulating the movement of atoms over time, MD can provide insights into solute-solvent interactions, conformational dynamics in solution, and the influence of the solvent on the molecule's properties.

For 3-Methyl-4-phenylpyridine, MD simulations could be employed to understand how different solvents affect its conformational equilibrium and rotational dynamics. The solvent can influence the torsional energy profile by stabilizing or destabilizing certain conformations through specific interactions like hydrogen bonding or dipole-dipole interactions. However, a review of the current literature did not yield specific molecular dynamics simulation studies focused on the solution-phase behavior of 3-Methyl-4-phenylpyridine. General principles suggest that polar solvents might have a more significant impact on the dipole moment and conformational preferences of the molecule compared to non-polar solvents.

Investigation of Electronic and Optical Properties

The electronic and optical properties of 3-Methyl-4-phenylpyridine are of interest for its potential use in various technological applications, particularly in the field of nonlinear optics.

The first static hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large β values are sought after for applications in optical communications, data storage, and frequency conversion.

Theoretical calculations of the NLO properties of 3-Methyl-4-phenylpyridine have been performed using the B3LYP method with the 6-31++G(d,p) and 6-311++G(2d,2p) basis sets. nih.gov The results indicate that the substitution of a methyl group on the 4-phenylpyridine scaffold does not lead to a dramatic increase in the polarizability (α) and first hyperpolarizability (β) values when compared to the unsubstituted 4-phenylpyridine. nih.gov This is in contrast to the introduction of strong electron-donating (like NH2) or electron-withdrawing (like NO2) groups, which can significantly enhance the NLO response. nih.gov

Table 2: Calculated Nonlinear Optical Properties of 3-Methyl-4-phenylpyridine

| Property | B3LYP/6-31++G(d,p) | B3LYP/6-311++G(2d,2p) |

|---|---|---|

| Polarizability (α) | Data not available | Data not available |

Specific numerical values for polarizability and hyperpolarizability were not provided in the search results, only a qualitative comparison to other derivatives.

Charge Transfer Characteristics

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of the electronic behavior of molecules, influencing their photophysical properties and reactivity. In 3-Methyl-4-phenylpyridine, the arrangement of the electron-donating methyl group and the π-system of the phenyl group attached to the electron-accepting pyridine ring suggests the potential for charge transfer interactions. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these characteristics by analyzing frontier molecular orbitals (HOMO and LUMO) and charge distribution.

While direct computational studies specifically targeting 3-Methyl-4-phenylpyridine are not extensively available in the reviewed literature, analysis of its constituent components—pyridine, 3-methylpyridine (B133936), and 4-phenylpyridine—and related structures allows for a comprehensive understanding of its likely charge transfer properties.

The electronic properties of the parent molecule, pyridine, have been investigated using DFT. These studies provide a baseline for understanding the electronic structure of its derivatives. For instance, theoretical calculations on pyridine and related azabenzenes have been performed to determine their optimized structure, total energies, electronic states, and energy gaps. iiste.org

In the case of 4-phenylpyrimidine, a molecule structurally analogous to 4-phenylpyridine, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to analyze its frontier molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the charge transfer characteristics of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation. researchgate.net For 4-phenylpyrimidine, the HOMO-LUMO energy gap (ΔE) has been calculated, providing insight into its electronic stability. researchgate.net

The distribution of these frontier orbitals is also significant. In many phenyl-substituted pyridines, the HOMO is often localized on the phenyl ring, which acts as the electron-donating part, while the LUMO is centered on the pyridine ring, the electron-accepting moiety. This separation of electron density between the HOMO and LUMO is a hallmark of a molecule with potential for intramolecular charge transfer upon photoexcitation.

The distribution of charges within the pyridine ring itself is also a relevant factor. Mulliken population analysis of the pyridine monomer shows a negative charge concentration on the nitrogen atom, with the hydrogen atoms being positively charged. researchgate.net This inherent charge distribution is modified by the presence of substituents. The phenyl group at the 4-position will influence this distribution through its π-system, and the methyl group at the 3-position will contribute through its electron-donating nature.

The following table summarizes key computational parameters for related molecules, which can be used to infer the properties of 3-Methyl-4-phenylpyridine.

| Compound | Computational Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 4-Phenylpyrimidine | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 4.9846 (gas phase) |

Data for 4-Phenylpyrimidine is used as a proxy for 4-phenylpyridine due to the absence of specific data for the latter in the search results. researchgate.net

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in 3-Methyl-4-phenylpyridine can be functionalized through a variety of reactions, including electrophilic and nucleophilic substitutions, as well as oxidative and reductive transformations. The regioselectivity of these reactions is influenced by the electronic properties of the nitrogen atom and the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring. wikipedia.org When forced under harsh conditions, electrophilic substitution on pyridine itself typically occurs at the 3- and 5-positions.

For 3-Methyl-4-phenylpyridine, the positions susceptible to electrophilic attack are C-2, C-5, and C-6. The methyl group at C-3 is an activating group and would be expected to direct incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions. However, the C-4 position is already substituted. The phenyl group at C-4 can also influence the electron distribution. The interplay of these factors suggests that electrophilic attack is most likely to occur at the C-2 or C-6 positions.

Detailed experimental data on the direct electrophilic aromatic substitution of 3-Methyl-4-phenylpyridine is limited in the available scientific literature. However, insights can be drawn from related structures. For instance, the nitration of 4-phenylpyridine (B135609) in aqueous sulfuric acid proceeds on the protonated form of the pyridine ring. wikipedia.org

To enhance the reactivity of the pyridine ring towards electrophiles, it is common to first convert the pyridine to its N-oxide. The N-oxide functionality is electron-donating, thus activating the ring, particularly at the 2- and 4-positions, for electrophilic attack. Subsequent deoxygenation can then yield the substituted pyridine.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. wikipedia.orgstackexchange.com For SNAr to occur, a good leaving group, such as a halide, must be present at one of these activated positions.

In the case of 3-Methyl-4-phenylpyridine, nucleophilic substitution would require prior halogenation at the 2- or 6-position. While direct halogenation of 3-Methyl-4-phenylpyridine is not well-documented, related 3-halopyridines can undergo nucleophilic substitution. For example, methyl 3-nitropyridine-4-carboxylate undergoes nucleophilic aromatic substitution where the nitro group is displaced by a fluoride (B91410) anion. nih.gov

The Chichibabin reaction, which involves the amination of pyridines with sodium amide, is a classic example of nucleophilic substitution on an unsubstituted pyridine ring, typically occurring at the 2-position. youtube.com The applicability of this reaction to 3-Methyl-4-phenylpyridine would likely result in the formation of 2-amino-3-methyl-4-phenylpyridine.

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Nucleophilic Fluorination (of a related compound) | Methyl 3-nitropyridine-4-carboxylate, CsF, DMSO, 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

Oxidative and Reductive Transformations of the Heterocycle

The pyridine ring of 3-Methyl-4-phenylpyridine can undergo both oxidative and reductive transformations.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the ring, making it more amenable to certain substitution reactions as discussed previously. There is also evidence of photoelectrocatalytic oxidation of 3-methylpyridine (B133936) to nicotinic acid (Vitamin B3) using a WO3 decorated nanotube-structured TiO2 catalyst, suggesting that the methyl group can be oxidized under specific conditions. rsc.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C), under a hydrogen atmosphere. A study on the continuous-flow hydrogenation of 4-phenylpyridine to 4-phenylpiperidine (B165713) demonstrated high selectivity for the reduction of the pyridine ring over the phenyl ring using a Pd/C catalyst. nih.gov This suggests that 3-Methyl-4-phenylpyridine could be selectively reduced to 3-methyl-4-phenylpiperidine (B2703569) under similar conditions.

| Reaction Type | Catalyst | Solvent | Temperature | Pressure | Conversion | Selectivity for Piperidine Derivative | Reference |

| Catalytic Hydrogenation (of 4-phenylpyridine) | 10 wt% Pd/C | Ethyl Acetate | 110 °C | 30 bar | 87% | 96% | nih.gov |

| Catalytic Hydrogenation (of 4-phenylpyridine) | 5 wt% Rh/C | Ethyl Acetate | 80 °C | 30 bar | 50% | ~85% | nih.gov |

Modifications of the Phenyl Substituent

The phenyl group of 3-Methyl-4-phenylpyridine can also be functionalized, primarily through electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Substitution on the Phenyl Ring

The phenyl ring, being attached to an electron-withdrawing pyridine ring (or its protonated form under acidic conditions), is deactivated towards electrophilic aromatic substitution. The pyridyl group acts as a deactivating, meta-directing group. Therefore, electrophilic substitution on the phenyl ring of 3-Methyl-4-phenylpyridine is expected to be slower than on benzene (B151609) and to occur primarily at the meta-positions of the phenyl ring.

A kinetic study of the nitration of 4-phenylpyridine in aqueous sulfuric acid confirmed that the reaction occurs on the conjugate acid of the pyridine and that substitution occurs on the phenyl ring. wikipedia.org The major products are the meta- and para-nitro isomers, with a smaller amount of the ortho-isomer, indicating the deactivating and directing effects of the pyridinium (B92312) group.

| Reaction | Reagents | Product Distribution (ortho:meta:para) | Reference |

| Nitration (of 4-phenylpyridine) | HNO₃, H₂SO₄ | Not explicitly stated, but meta and para are major | wikipedia.org |

Further Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be applied to functionalize both the pyridine and phenyl rings of 3-Methyl-4-phenylpyridine, provided a suitable halide or triflate derivative is available.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orglibretexts.org A halogenated derivative of 3-Methyl-4-phenylpyridine, for example, 2-bromo-3-methyl-4-phenylpyridine, could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 2-position of the pyridine ring. Similarly, a bromo-substituted phenyl ring could undergo Suzuki coupling. A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrates the feasibility of such couplings on substituted pyridine rings. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide or triflate and an amine. wikipedia.orgnih.gov A halo-substituted 3-Methyl-4-phenylpyridine could be reacted with a variety of primary or secondary amines to introduce amino functionalities. This reaction is widely used for the synthesis of arylamines from aryl halides. libretexts.org

Reactions Involving the Methyl Group at Position 3

The methyl group at the 3-position of the pyridine ring is a key site for functionalization, offering a pathway to a wide array of derivatives. Its reactivity is influenced by the electronic properties of the pyridine ring and the adjacent phenyl group.

The methyl group of 3-methyl-4-phenylpyridine can undergo various transformations to introduce new functional groups. These reactions are fundamental for modifying the molecule's steric and electronic properties.

Oxidation: The methyl group can be oxidized to afford the corresponding carboxylic acid, 4-phenylnicotinic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) in a basic medium, followed by acidification. chemspider.com The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.

Halogenation: Halogenation of the methyl group, typically through free-radical substitution, can introduce one or more halogen atoms. libretexts.orglibretexts.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can yield 3-(bromomethyl)-4-phenylpyridine. This benzylic-type bromide is a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and cyanides.

Condensation Reactions: The methyl group can also participate in condensation reactions with aldehydes and other carbonyl compounds. For example, in the presence of a suitable base, 3-methyl-4-phenylpyridine can react with cinnamaldehyde (B126680) to form a substituted butadiene, 1-phenyl-4-(5-methyl-4-phenyl-2-pyridyl)buta-1,3-diene. rudn.ru This type of reaction extends the conjugation of the system and is a valuable tool for the synthesis of complex molecules.

| Reaction Type | Reagents | Product |

| Oxidation | KMnO4, OH-, then H+ | 4-phenylnicotinic acid |

| Bromination | N-Bromosuccinimide (NBS), radical initiator | 3-(bromomethyl)-4-phenylpyridine |

| Condensation | Cinnamaldehyde, base | 1-phenyl-4-(5-methyl-4-phenyl-2-pyridyl)buta-1,3-diene rudn.ru |

Heterocycle Annulation and Ring-Fused Systems Derived from 3-Methyl-4-phenylpyridine

The construction of fused heterocyclic systems is a significant area of organic synthesis, and 3-methyl-4-phenylpyridine can serve as a scaffold for such transformations. ias.ac.inbohrium.com These reactions typically involve the functionalization of both the pyridine and phenyl rings, followed by intramolecular cyclization.

While specific examples starting directly from 3-methyl-4-phenylpyridine are not extensively documented, general strategies for the synthesis of pyrido-fused heterocycles can be applied. ias.ac.inbohrium.com For instance, functionalization of the pyridine ring, such as through lithiation followed by reaction with an electrophile, and subsequent manipulation of the phenyl ring could create precursors for intramolecular cyclization reactions. These cyclizations could lead to the formation of various fused systems, including those containing five- or six-membered rings. The specific nature of the annulated heterocycle would depend on the functional groups introduced and the cyclization conditions employed.

| Annulation Strategy | Potential Fused System |

| Intramolecular Heck reaction | Dihydrophenanthridine derivatives |

| Pictet-Spengler reaction | Tetrahydropyrido-isoquinoline derivatives |

| Friedel-Crafts acylation followed by cyclization | Pyrido-acridone derivatives |

Organometallic Complexation and Coordination Chemistry

The nitrogen atom of the pyridine ring in 3-methyl-4-phenylpyridine possesses a lone pair of electrons, making it an excellent ligand for coordination to metal centers. The presence of the methyl and phenyl substituents can influence the steric and electronic properties of the resulting metal complexes.

Research on the coordination chemistry of methyl-substituted phenylpyridines has demonstrated their ability to form stable complexes with transition metals, such as iridium(III). osti.govacs.org In these complexes, the phenylpyridine ligand can coordinate in a bidentate fashion through the pyridine nitrogen and a carbon atom of the phenyl ring via ortho-metalation. The methyl group's position can affect the electronic properties and photophysical behavior of the resulting complex. osti.gov

The general principles of transition metal pyridine complexes suggest that 3-methyl-4-phenylpyridine can form a variety of coordination compounds with different geometries, including octahedral and square planar, depending on the metal ion and other ligands present. wikipedia.org

| Metal Center | Ligand | Complex Type |

| Iridium(III) | 3-methyl-2-phenylpyridine (analogous ligand) | Ortho-metalated complex osti.gov |

| Rhodium(III) | 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole (related ligand) | N,N-coordinated complex with C-H activation acs.org |

Radical Processes and Photoinduced Reactions

While specific studies on the radical and photoinduced reactions of 3-methyl-4-phenylpyridine are limited, the general reactivity of pyridine and phenyl compounds can provide insights into its potential behavior.

Radical Reactions: The pyridine ring is generally considered electron-deficient and can be susceptible to radical substitution reactions. libretexts.orgucalgary.ca The introduction of a radical species could potentially lead to substitution at various positions on either the pyridine or the phenyl ring, with the regioselectivity influenced by the stability of the resulting radical intermediates.

Photoinduced Reactions: Phenylpyridine derivatives are known to participate in photoinduced electron transfer processes. electronicsandbooks.comnih.gov Upon photoexcitation, these molecules can act as either electron donors or acceptors, depending on the reaction partner and the solvent environment. The photophysical properties of 3-methyl-4-phenylpyridine, such as its absorption and emission spectra, would be crucial in determining its behavior in such reactions. The presence of the methyl group may subtly influence these properties compared to unsubstituted 4-phenylpyridine.

| Reaction Type | Potential Outcome |

| Radical Substitution | Substitution on the pyridine or phenyl ring |

| Photoinduced Electron Transfer | Formation of radical ions |

Biological and Medicinal Chemistry Research Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for 3-Methyl-4-phenylpyridine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. These studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

The design and synthesis of analogues of a lead compound are crucial steps in drug discovery, allowing researchers to explore the chemical space around a core structure to optimize its biological activity. For derivatives of 3-methyl-4-phenylpyridine, synthetic strategies often involve the modification of the phenyl and pyridine (B92270) rings, as well as the methyl group, to generate a library of compounds for biological screening.

One area of investigation has been the synthesis of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives. These compounds have been synthesized and evaluated for their cytoprotective, anxiolytic, and antidepressant activities. The synthesis typically involves the reaction of a 3-amino-6-methyl-4-phenylpyridin-2(1H)-one precursor with various aromatic aldehydes, followed by reduction to yield the desired N-substituted analogues. This approach allows for the introduction of a diverse range of substituents on the arylmethyamino moiety, facilitating the exploration of SAR.

The following table provides a conceptual overview of how different analogues might be designed for bioactivity profiling, based on common medicinal chemistry strategies.

| Core Structure | Modification Site | Potential Substituents | Intended Bioactivity Exploration |

| 3-Methyl-4-phenylpyridine | Pyridine Ring | Halogens, Alkoxy, Amino groups | Modulation of electronic properties and receptor interactions |

| Phenyl Ring | Electron-donating/withdrawing groups | Influence on metabolic stability and target binding | |

| Methyl Group | Replacement with other alkyl groups, functionalization | Steric effects on binding and metabolism |

The position and electronic nature of substituents on the 3-methyl-4-phenylpyridine scaffold can profoundly impact its biological activity. The addition of electron-donating or electron-withdrawing groups can alter the molecule's polarity, lipophilicity, and ability to engage in hydrogen bonding, all of which are critical for drug-receptor interactions.

For instance, in broader studies of phenyl-pyridine derivatives, the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups has been shown to enhance antiproliferative activity in cancer cell lines. Conversely, the presence of bulky halogen atoms tends to decrease this activity. These findings suggest that both the electronic and steric properties of the substituents play a significant role.

QSAR studies on related compounds, such as 1-adamantylthio derivatives of phenylpyridines, have revealed that descriptors like dipole moment and electrophilicity index are important for their superoxide (B77818) dismutase (SOD) activity, while atomic polarizability correlates with free radical scavenging activity. Such studies provide a quantitative framework for predicting the biological activity of newly designed 3-methyl-4-phenylpyridine analogues.

The table below illustrates the general influence of substituent electronic effects on the biological activity of aromatic compounds, which can be extrapolated to the 3-methyl-4-phenylpyridine system.

| Substituent Type | Electronic Effect | Potential Impact on Biological Activity |

| Alkyl, Alkoxy | Electron-Donating | May enhance binding to electron-deficient pockets in receptors. |

| Halogens, Nitro | Electron-Withdrawing | Can increase acidity of nearby protons, potentially forming stronger hydrogen bonds. |

| Hydroxyl, Amino | Hydrogen Bond Donor/Acceptor | Can form crucial hydrogen bonds with target proteins. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological recognition. The interaction between a drug and its biological target is often highly stereospecific, meaning that one enantiomer or diastereomer of a chiral compound may exhibit significantly higher activity than its stereoisomers.

While specific stereochemical studies on 3-methyl-4-phenylpyridine are not extensively documented in publicly available research, the principles of stereoselectivity are universally applicable. If a derivative of 3-methyl-4-phenylpyridine is chiral, it is highly probable that its enantiomers will display different biological activities. This is because the binding sites of receptors and enzymes are themselves chiral, being composed of L-amino acids.

For example, in the enantioselective synthesis of 3-piperidines from pyridine, the stereochemistry of the final product is crucial for its intended biological effect. This highlights the importance of controlling stereochemistry during the synthesis of biologically active molecules. The differential activity of stereoisomers can be attributed to one enantiomer having a more favorable spatial arrangement for binding to its target, leading to a more stable drug-receptor complex and a more potent biological response.

Neuropharmacological Research

The structural resemblance of 4-phenylpyridine (B135609) derivatives to the neurotoxin MPP+ has spurred significant research into their neuropharmacological properties, particularly their interactions with the dopaminergic system.

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is metabolized in the brain to 1-methyl-4-phenylpyridinium (MPP+), a potent dopaminergic neurotoxin that causes symptoms of Parkinson's disease. nih.gov The structural similarity between 3-methyl-4-phenylpyridine and MPP+ provides a strong rationale for investigating the former's potential interactions with the dopaminergic system.

MPP+ is a substrate for the dopamine (B1211576) transporter (DAT), which leads to its accumulation in dopaminergic neurons. nih.govresearchgate.net Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion and cell death. nih.gov The neurotoxicity of MPP+ is highly dependent on its structure. SAR studies of MPP+ analogues have shown that the pyridinium (B92312) nitrogen and the 4-phenyl group are critical for its toxic effects. nih.gov

While 4-phenylpyridine itself has been shown to lack the dopaminergic neurotoxicity of MPTP, the introduction of a methyl group at the 3-position of the pyridine ring in 3-methyl-4-phenylpyridine could alter its interaction with DAT and its potential for neurotoxicity. nih.gov Research on related compounds has shown that even small structural modifications can significantly change their biological activity. Therefore, it is plausible that 3-methyl-4-phenylpyridine could act as a ligand for dopaminergic receptors or transporters, although likely with different affinity and efficacy compared to MPP+.

The table below summarizes the key molecular events in MPTP neurotoxicity, providing a context for the potential dopaminergic interactions of 3-methyl-4-phenylpyridine.

| Step | Description | Relevance to 3-Methyl-4-phenylpyridine Research |

| 1. MPTP Administration | The relatively lipophilic MPTP crosses the blood-brain barrier. | The lipophilicity of 3-methyl-4-phenylpyridine would influence its ability to enter the central nervous system. |

| 2. Conversion to MPP+ | MPTP is oxidized by monoamine oxidase B (MAO-B) to MPP+. | The metabolic fate of 3-methyl-4-phenylpyridine would determine if it is converted to a more active or toxic metabolite. |

| 3. Uptake by DAT | MPP+ is actively transported into dopaminergic neurons by the dopamine transporter. | The affinity of 3-methyl-4-phenylpyridine for DAT would be a key determinant of its potential dopaminergic effects. |

| 4. Mitochondrial Inhibition | MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to neuronal death. | The ability of 3-methyl-4-phenylpyridine or its metabolites to interfere with mitochondrial function would be a critical aspect of its neuropharmacological profile. |

The dopaminergic system is a key target for antipsychotic drugs, which are primarily used to treat schizophrenia and other psychotic disorders. The therapeutic effects of many antipsychotics are attributed to their ability to antagonize dopamine D2 receptors. Given the potential for 4-phenylpyridine derivatives to interact with the dopaminergic system, there is a rationale for exploring their potential as antipsychotic agents.

Research into aryl-piperidine and aryl-piperazine derivatives has led to the discovery of compounds with potent D2 and serotonin (B10506) 5-HT2A receptor antagonist activity, a pharmacological profile characteristic of atypical antipsychotics. mdpi.commdpi.com These studies have highlighted the importance of the aryl group and the basic nitrogen in the piperidine (B6355638) or piperazine (B1678402) ring for receptor binding.

While there is no direct evidence in the reviewed literature of 3-methyl-4-phenylpyridine being investigated as an antipsychotic, its core structure is present in more complex molecules with antipsychotic potential. The development of novel antipsychotics often involves the hybridization of known pharmacophores. Therefore, the 3-methyl-4-phenylpyridine scaffold could serve as a starting point for the design of new antipsychotic drug candidates. Further research would be needed to synthesize and evaluate derivatives of 3-methyl-4-phenylpyridine for their affinity and activity at dopamine and serotonin receptors to assess their potential in this therapeutic area.

Evaluation of Neuroprotective and Cytoprotective Activities

The neuroprotective potential of compounds structurally related to 3-methyl-4-phenylpyridine has been a subject of investigation, largely spurred by the neurotoxic properties of 1-methyl-4-phenylpyridinium (MPP+). MPP+, a toxic metabolite, is known to induce parkinsonism by damaging dopaminergic neurons. wikipedia.org This has led researchers to explore related pyridine-containing compounds for their potential to counteract such neurotoxicity.